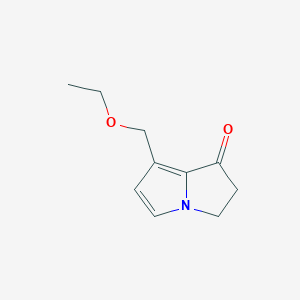
7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic organic compound featuring a pyrrolizine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl-substituted intermediates with suitable reagents to form the pyrrolizine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolizine ring, altering its chemical properties
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrolizine ring .
Comparison with Similar Compounds
2-Benzylpyrroles: These compounds share a similar pyrrole core structure and exhibit comparable chemical properties.
2-Benzoylpyrroles: These derivatives also feature a pyrrole ring and are used in similar applications.
Uniqueness: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrrolizine derivatives and makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
113963-36-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
7-(ethoxymethyl)-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C10H13NO2/c1-2-13-7-8-3-5-11-6-4-9(12)10(8)11/h3,5H,2,4,6-7H2,1H3 |
InChI Key |
NTULMWBHQQDSNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C2C(=O)CCN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


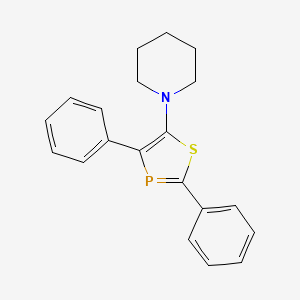
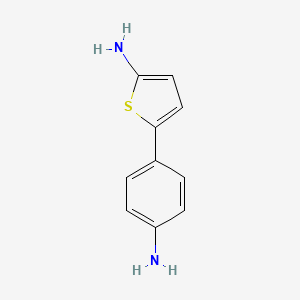


![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
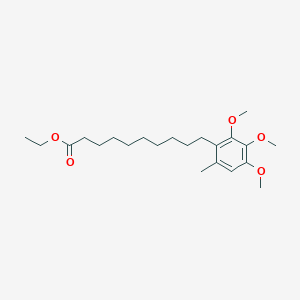
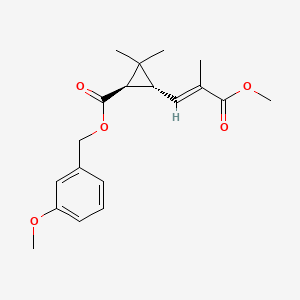
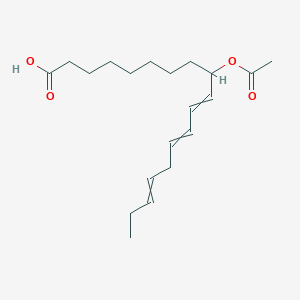
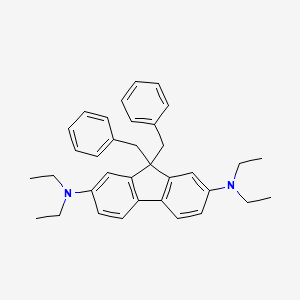
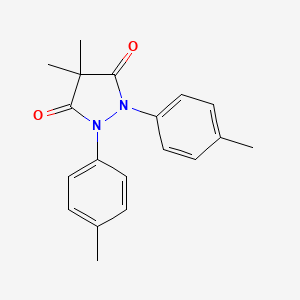
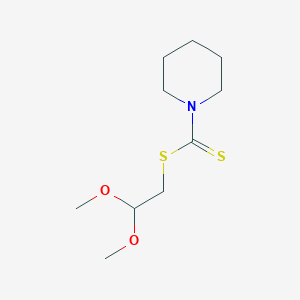
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
